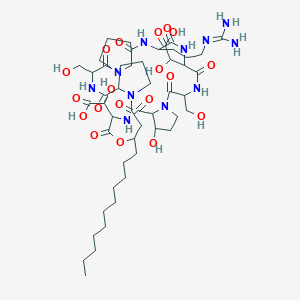

Empedopeptin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

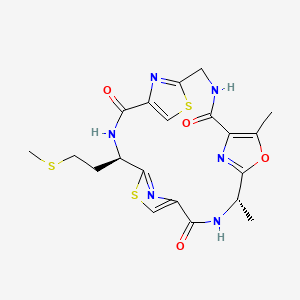

L’empédopeptine est un antibiotique lipodepsipeptide naturel composé de huit acides aminés. Elle est connue pour son activité antibactérienne puissante contre les bactéries Gram-positives, notamment Staphylococcus aureus résistant à la méthicilline et Streptococcus pneumoniae résistant à la pénicilline . L’empédopeptine agit en inhibant la biosynthèse de la paroi cellulaire par la formation de complexes dépendants du calcium avec les précurseurs du peptidoglycane .

Méthodes De Préparation

L’empédopeptine est produite par la bactérie marine Massilia sp. YMA4 . La voie de biosynthèse implique des synthétases de peptides non ribosomiques, qui sont responsables de l’assemblage de la structure lipopeptidique cyclique . Les souches mutantes nulles du gène principal du peptide non ribosomique (Δ empC, Δ empD et Δ empE) ne peuvent pas produire d’empédopeptine, tandis que les souches mutantes nulles du gène de la dioxygénase (Δ empA et Δ empB) produisent plusieurs analogues uniques de l’empédopeptine .

Analyse Des Réactions Chimiques

L’empédopeptine subit plusieurs types de réactions chimiques, notamment la formation de complexes avec les précurseurs du peptidoglycane. Elle forme des complexes dépendants du calcium avec les précurseurs du peptidoglycane contenant du pyrophosphate d’undécaprenyl, en particulier le lipide II . La principale cible physiologique de l’empédopeptine est le pyrophosphate d’undécaprenyl-N-acétylmuramique(pentapeptide)-N-acétylglucosamine (lipide II), qui forme un complexe avec l’antibiotique dans une stœchiométrie molaire de 1:2 . Le principal produit formé à partir de cette réaction est l’inhibition de la synthèse de la paroi cellulaire bactérienne .

Applications de la recherche scientifique

L’empédopeptine a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, elle est utilisée pour étudier la biosynthèse des lipopeptides cycliques et de leurs analogues . En biologie, l’empédopeptine est utilisée pour étudier les mécanismes de la biosynthèse de la paroi cellulaire bactérienne et le rôle de la formation de complexes dépendants du calcium . En médecine, l’empédopeptine est étudiée comme traitement potentiel des infections causées par des bactéries Gram-positives multirésistantes . Dans l’industrie, l’empédopeptine et ses analogues sont étudiés pour leur utilisation potentielle comme métabolites bioactifs dans diverses applications .

Applications De Recherche Scientifique

Empedopeptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the biosynthesis of cyclic lipopeptides and their analogs . In biology, this compound is used to investigate the mechanisms of bacterial cell wall biosynthesis and the role of calcium-dependent complex formation . In medicine, this compound is being explored as a potential treatment for infections caused by multiresistant Gram-positive bacteria . In industry, this compound and its analogs are being studied for their potential use as bioactive metabolites in various applications .

Mécanisme D'action

L’empédopeptine exerce ses effets en interférant de manière sélective avec les étapes tardives de la biosynthèse de la paroi cellulaire dans les cellules bactériennes intactes . Elle inhibe l’incorporation de la N-acétylglucosamine dans la paroi cellulaire polymérique et provoque l’accumulation du précurseur ultime soluble du peptidoglycane UDP-N-acétylmuramique-pentapeptide dans le cytoplasme . L’empédopeptine forme des complexes avec les précurseurs du peptidoglycane contenant du pyrophosphate d’undécaprenyl, en particulier le lipide II, qui est facilement accessible à l’extérieur de la cellule . Cette formation de complexes bloque la synthèse de la paroi cellulaire bactérienne par la séquestration du transporteur de bactoprenol .

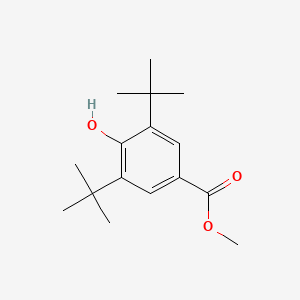

Comparaison Avec Des Composés Similaires

L’empédopeptine est similaire à d’autres antibiotiques lipopeptidiques cycliques, tels que les polymyxines, les tripro-peptines et les plusbacines . Ces antibiotiques nécessitent également la présence d’ions calcium libres pour tuer efficacement les bactéries Gram-positives . L’empédopeptine est unique dans son mécanisme d’action spécifique, qui implique la formation de complexes dépendants du calcium avec les précurseurs du peptidoglycane . Ce mécanisme est distinct de celui des autres lipopeptides cycliques, qui peuvent cibler différentes étapes de la synthèse de la paroi cellulaire bactérienne .

Les composés similaires comprennent :

- Polymyxines

- Tripro-peptines

- Plusbacines

L’unicité de l’empédopeptine réside dans son ciblage spécifique du lipide II et sa formation de complexes dépendants du calcium, ce qui la distingue des autres antibiotiques lipopeptidiques cycliques .

Propriétés

Numéro CAS |

87551-98-2 |

|---|---|

Formule moléculaire |

C49H79N11O19 |

Poids moléculaire |

1126.2 g/mol |

Nom IUPAC |

2-[16-[carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52) |

Clé InChI |

WSCOCOSDPASNLN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

SMILES canonique |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

Synonymes |

BMY 28117 BMY-28117 empedopeptin |

Origine du produit |

United States |

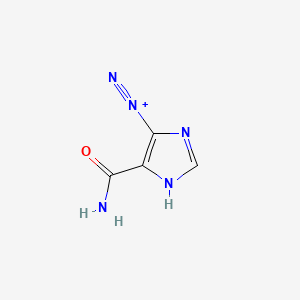

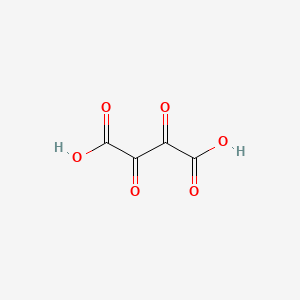

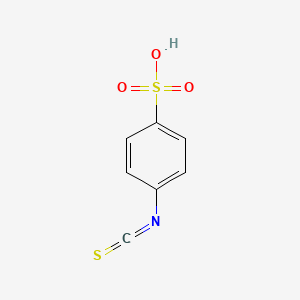

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine](/img/structure/B1208138.png)

![5-[1-(3-carboxy-5-chloro-4-hydroxy-phenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl]-3-chloro-2-hydroxy-benzoic acid](/img/structure/B1208140.png)

![[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B1208141.png)

![6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline](/img/structure/B1208151.png)